Tubulin polymerization-IN-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H21N5O5 |

|---|---|

Molecular Weight |

423.4 g/mol |

IUPAC Name |

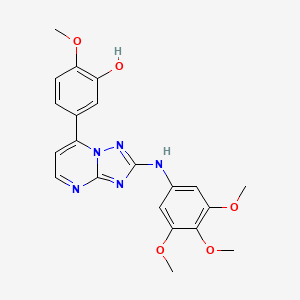

2-methoxy-5-[2-(3,4,5-trimethoxyanilino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenol |

InChI |

InChI=1S/C21H21N5O5/c1-28-16-6-5-12(9-15(16)27)14-7-8-22-21-24-20(25-26(14)21)23-13-10-17(29-2)19(31-4)18(11-13)30-3/h5-11,27H,1-4H3,(H,23,25) |

InChI Key |

ZNCASPPQTIOFRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)NC4=CC(=C(C(=C4)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Tubulin Polymerization-IN-39

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Tubulin polymerization-IN-39, a potent inhibitor of tubulin polymerization. This document details the compound's effects on cellular processes, presents key quantitative data, outlines relevant experimental methodologies, and visualizes its mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its biological effects by directly interfering with the dynamics of microtubules, essential components of the cytoskeleton. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

The primary mechanism of this compound involves its binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its activity across different assays and cell lines.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| Tubulin Polymerization IC50 | 4.9 µM[1] |

| Binding Site | Colchicine-binding site[1] |

| Inhibition of Tubulin Polymerization at 10 µM | 78%[1] |

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.31[1] |

| HCT116 | Colon Cancer | 1.28[1] |

| A549 | Lung Cancer | 3.99[1] |

| T47D | Breast Cancer | 10.32[1] |

Table 3: Cellular Effects of this compound

| Effect | Cell Line/System | Concentration Range | Duration | Outcome |

| G2/M Phase Arrest | HeLa | 0.15-0.6 µM | 24 h | Increased percentage of cells in G2/M phase[1] |

| Apoptosis Induction | HeLa | 0.15-0.6 µM | 24 h | Increased cleaved PARP[1] |

| Inhibition of Cell Migration | HUVEC | 0.2-0.8 µM | 24 h | Dose-dependent inhibition of migration[1] |

| Inhibition of Tube Formation | HUVEC | 0.2-0.8 µM | 24 h | Inhibition of HUVEC tube formation[1] |

Signaling Pathway

The inhibition of tubulin polymerization by this compound at the colchicine-binding site initiates a signaling cascade that ultimately leads to apoptosis. The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death.

Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following are representative methodologies for the key experiments cited.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

-

Reagents and Materials:

-

Purified tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (1 mM) and glycerol (10%).

-

Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Calculate the IC₅₀ value by plotting the rate of polymerization against the log of the compound concentration.

-

Cell Proliferation Assay (MTT or similar)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., HeLa, HCT116, A549, T47D)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability reagent (e.g., resazurin, CellTiter-Glo®)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates, multi-channel pipette, plate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Reagents and Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer.

-

-

Procedure:

-

Seed HeLa cells and treat with different concentrations of this compound (e.g., 0.15-0.6 µM) for 24 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to distinguish cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Cleaved PARP Western Blot)

This assay detects the induction of apoptosis by measuring the levels of cleaved PARP.

-

Reagents and Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels, electrophoresis and blotting equipment

-

Primary antibodies: anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat HeLa cells with this compound (e.g., 0.15-0.6 µM) for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary antibody against cleaved PARP.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates apoptosis induction.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a tubulin polymerization inhibitor like this compound.

References

The Discovery and Synthesis of Tubulin Polymerization-IN-39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin Polymerization-IN-39, a potent inhibitor of tubulin polymerization. This small molecule, identified as compound 4k in the primary literature, demonstrates significant antiproliferative activity against a range of cancer cell lines by targeting the colchicine-binding site on β-tubulin. This document details the rational design, synthetic pathway, and key experimental data, including its impact on the cell cycle and induction of apoptosis. Detailed, reconstructed experimental protocols for its synthesis and biological characterization are provided to facilitate further research and development.

Introduction: Targeting Microtubule Dynamics in Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).

This compound belongs to the class of microtubule-destabilizing agents that inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. It was developed as part of a rational drug design campaign aimed at identifying novel compounds that bind to the colchicine site on β-tubulin.

Discovery and Rational Design

The discovery of this compound (compound 4k ) was reported by Chen L, et al. in the European Journal of Medicinal Chemistry in 2022. The design strategy was based on a previously identified lead compound, a 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidine derivative. Molecular modeling studies suggested that modifications to this scaffold could enhance its binding affinity for the colchicine site and improve its antiproliferative activity.

The core of the design strategy involved the exploration of various substituted amino groups at the 2-position of the[1][2][3]triazolo[1,5-a]pyrimidine core. This led to the synthesis of a series of analogues, with the introduction of a 3-hydroxy-4-methoxyphenylamino group at the 2-position resulting in compound 4k , which exhibited superior potency and cancer cell selectivity.

Synthesis of this compound (Compound 4k)

The synthesis of this compound is a multi-step process. The following is a reconstructed protocol based on the general synthetic schemes provided in the discovery publication.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-chloro-[1][2][3]triazolo[1,5-a]pyrimidine

-

This intermediate is synthesized from the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine precursor, followed by chlorination.

Step 2: Synthesis of 5-amino-4-methoxyphenol

-

This aniline derivative can be prepared from commercially available starting materials through a series of standard organic reactions, such as nitration, methylation, and reduction.

Step 3: Buchwald-Hartwig Amination

-

To a solution of 2-chloro-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) and 5-amino-4-methoxyphenol (1.2 eq) in a suitable solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., Xantphos, 4 mol%).

-

A base (e.g., Cs2CO3, 2.0 eq) is added, and the reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Data Presentation

This compound has demonstrated potent biological activity as an inhibitor of tubulin polymerization and as an antiproliferative agent against various cancer cell lines.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (μM)[1] |

| This compound (4k) | 4.9 |

| Colchicine | Not Reported |

| Combretastatin A-4 (CA-4) | 4.2 |

Table 2: Antiproliferative Activity (IC50, μM)

| Cell Line | Cancer Type | This compound (4k)[1] |

| HeLa | Cervical Cancer | 0.31 |

| HCT116 | Colon Cancer | 1.28 |

| A549 | Lung Cancer | 3.99 |

| T47D | Breast Cancer | 10.32 |

| HEK293 | Normal Embryonic Kidney | >40 |

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Inhibition of Tubulin Polymerization

The primary mechanism of action is the direct inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, the compound prevents the formation of microtubules. This disruption of the microtubule network is critical for the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis.

G2/M Cell Cycle Arrest and Apoptosis

The inhibition of microtubule formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway. A key event in this process is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, a hallmark of apoptosis.

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Diagram 2: Experimental Workflow for Biological Evaluation

References

In-Depth Technical Guide: The Colchicine-Binding Site of Tubulin Polymerization-IN-39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Tubulin polymerization-IN-39 on its molecular target, tubulin. The document details the quantitative data associated with its inhibitory effects, the experimental methodologies used to characterize its binding, and visual representations of the relevant pathways and workflows.

Executive Summary

This compound is a potent inhibitor of tubulin polymerization that exerts its anticancer effects by binding to the colchicine site on the β-tubulin subunit. This interaction disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This guide synthesizes the available data to provide a detailed understanding of its mechanism of action.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key findings from the primary literature.

| Assay Type | Cell Line / Condition | Parameter | Value | Reference |

| Tubulin Polymerization Inhibition | Cell-free | IC50 | 4.9 µM | [1] |

| Antiproliferative Activity | HeLa | IC50 | 0.31 µM | [1] |

| Antiproliferative Activity | HCT116 | IC50 | 1.28 µM | [1] |

| Antiproliferative Activity | A549 | IC50 | 3.99 µM | [1] |

| Antiproliferative Activity | T47D | IC50 | 10.32 µM | [1] |

Binding Site Identification and Characterization

Experimental Determination of the Binding Site

Molecular Docking Studies: Computational modeling has been employed to predict the binding mode of this compound within the colchicine-binding pocket of tubulin. These studies reveal that the compound occupies the same hydrophobic pocket as colchicine, forming key interactions with amino acid residues known to be critical for the binding of other colchicine site inhibitors.

Competitive Colchicine Binding Assay: While the primary literature for this compound does not detail a specific competitive binding experiment, this is a standard method to confirm binding to the colchicine site. A general protocol for such an assay is provided in the experimental protocols section. The assertion that it "occupies the colchicine-binding site" strongly implies that such an experiment was performed.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with tubulin.

Tubulin Polymerization Assay (Light Scattering)

This assay measures the rate and extent of microtubule formation in the presence and absence of an inhibitor.

-

Reagents and Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Dispense the tubulin solution into a pre-warmed 96-well plate.

-

Add varying concentrations of this compound (or control compounds like colchicine or paclitaxel) to the wells. Ensure the final DMSO concentration is below 1%.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance is due to light scattering by the newly formed microtubules.

-

The IC₅₀ value is determined by plotting the rate of polymerization against the inhibitor concentration and fitting the data to a dose-response curve.

-

Fluorescence-Based Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring its ability to displace colchicine from its binding pocket.

-

Reagents and Materials:

-

Purified tubulin

-

Colchicine

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate buffer

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 3 µM) in phosphate buffer.

-

Add colchicine to the tubulin solution (e.g., 3 µM). The binding of colchicine to tubulin results in a significant increase in the intrinsic fluorescence of colchicine.

-

Incubate the tubulin-colchicine mixture at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Measure the baseline fluorescence of the tubulin-colchicine complex (excitation ~350 nm, emission ~435 nm).

-

Add increasing concentrations of this compound to the mixture.

-

Incubate for an additional period to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence at each concentration of the test compound. A decrease in fluorescence indicates that the test compound is displacing colchicine from its binding site.

-

The percentage of inhibition of colchicine binding is calculated, and if desired, a Ki or IC₅₀ for binding can be determined.

-

Visualizing the Molecular Interactions and Experimental Workflow

The following diagrams illustrate the key molecular interactions and the experimental process for characterizing the binding of this compound.

Caption: Molecular mechanism of this compound.

Caption: Workflow for the characterization of this compound.

References

In-Depth Technical Guide: Tubulin Polymerization-IN-39's Effects on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-39, a potent inhibitor of tubulin polymerization. It details the compound's mechanism of action, its effects on microtubule dynamics, and its impact on cancer cell proliferation and angiogenesis. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Concepts: Mechanism of Action

This compound functions as a tubulin polymerization inhibitor, demonstrating an IC50 of 4.9 μM in in vitro assays.[1] The compound exerts its biological effects by binding to the colchicine-binding site on β-tubulin.[1] This interaction disrupts the normal process of microtubule formation. By occupying this site, this compound introduces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule polymer. This leads to the destabilization of microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division.

The disruption of microtubule dynamics triggers a cascade of cellular events. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1] Prolonged arrest at this stage ultimately induces apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Parameter | Value |

| IC50 | 4.9 μM[1] |

Table 2: Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 0.31[1] |

| HCT116 | Colon Cancer | 1.28[1] |

| A549 | Lung Cancer | 3.99[1] |

| T47D | Breast Cancer | 10.32[1] |

Table 3: Effects on Cellular Processes

| Cell Line | Process | Concentration | Duration | Effect |

| HeLa | Cell Cycle | 0.15-0.6 μM | 24 h | Increased percentage of cells in G2/M phase[1] |

| HeLa | Apoptosis | 0.15-0.6 μM | 24 h | Increased cleaved PARP[1] |

| HUVEC | Cell Migration | 0.2-0.8 μM | 24 h | Inhibition of migration[1] |

| HUVEC | Tube Formation | 0.2-0.8 μM | 24 h | Inhibition of tube formation[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Caption: Workflow for Tubulin Polymerization Assay.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP). Keep on ice.

-

Prepare serial dilutions of this compound in G-PEM buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add 10 µL of the compound dilutions to the wells.

-

Initiate the polymerization by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value by plotting the inhibition of polymerization against the compound concentration.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.15-0.6 μM) for 24 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Western Blot for Cleaved PARP

This method detects the cleavage of PARP, a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment:

-

Culture HeLa cells and treat with this compound as described for the cell cycle analysis.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Cell Migration (Wound Healing) Assay

This assay assesses the effect of a compound on cell migration.

Protocol:

-

Cell Seeding:

-

Seed HUVEC cells in a 6-well plate and grow to a confluent monolayer.

-

-

Wound Creation:

-

Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Add fresh media containing different concentrations of this compound (e.g., 0.2-0.8 μM).

-

Capture images of the wound at 0 hours and after 24 hours of incubation.

-

-

Data Analysis:

-

Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to determine the extent of cell migration.

-

HUVEC Tube Formation Assay

This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Caption: Workflow for HUVEC Tube Formation Assay.

Protocol:

-

Plate Preparation:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVEC cells and resuspend them in media containing the desired concentrations of this compound (e.g., 0.2-0.8 μM).

-

Seed the cells onto the Matrigel-coated wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe the formation of tube-like structures under a microscope and capture images.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Conclusion

This compound is a promising small molecule inhibitor that targets the colchicine-binding site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and apoptosis in cancer cells. Furthermore, its ability to inhibit endothelial cell migration and tube formation suggests potential anti-angiogenic properties. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent in oncology.

References

In Vitro Characterization of Tubulin Polymerization Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a novel tubulin polymerization inhibitor, designated Tubulin Polymerization-IN-39 (TP-IN-39). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of anticancer agents targeting the microtubule cytoskeleton.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1][2][3] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1][3] TP-IN-39 is a novel small molecule inhibitor designed to interfere with tubulin polymerization, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.

This guide details the key in vitro assays and methodologies for the comprehensive characterization of TP-IN-39, including its effects on tubulin polymerization, cancer cell proliferation, and its interaction with the colchicine-binding site on β-tubulin.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for characterizing tubulin polymerization inhibitors and the general signaling pathway initiated by microtubule disruption.

Caption: Experimental workflow for the in vitro characterization of TP-IN-39.

Caption: Signaling pathway of TP-IN-39-induced apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the in vitro characterization of TP-IN-39.

Table 1: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Maximum Inhibition (%) |

| TP-IN-39 | 1.8 | 95 |

| Colchicine | 2.1 | 98 |

| Paclitaxel | N/A | N/A (Enhancer) |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | Histology | TP-IN-39 IC50 (nM) | Colchicine IC50 (nM) |

| HeLa | Cervical Cancer | 25 | 30 |

| A549 | Lung Cancer | 40 | 55 |

| MCF-7 | Breast Cancer | 32 | 45 |

| HT-29 | Colon Cancer | 50 | 65 |

Table 3: Competitive Inhibition of [³H]-Colchicine Binding

| Compound | Concentration (µM) | Inhibition of [³H]-Colchicine Binding (%) |

| TP-IN-39 | 5 | 85 |

| Unlabeled Colchicine | 5 | 92 |

| Vinblastine | 5 | <5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay measures the effect of TP-IN-39 on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm.[4][5][6]

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[5]

-

Glycerol

-

TP-IN-39 and control compounds (Colchicine, Paclitaxel)

-

96-well half-area microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a 2x stock solution of tubulin (e.g., 6 mg/mL) in ice-cold General Tubulin Buffer with 1 mM GTP and 10% glycerol.[5]

-

Prepare 10x stock solutions of TP-IN-39 and control compounds in General Tubulin Buffer.

-

Add 10 µL of the 10x compound solutions to the appropriate wells of a pre-warmed 37°C 96-well plate.[5]

-

Initiate the polymerization reaction by adding 90 µL of the 2x tubulin stock solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.[4][5]

-

The IC50 value is determined by plotting the rate of polymerization against the concentration of the inhibitor.

This assay determines the concentration of TP-IN-39 that inhibits the growth of cancer cell lines by 50% (IC50). The Sulforhodamine B (SRB) assay is a common method for this purpose.

Materials:

-

HeLa, A549, MCF-7, and HT-29 cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TP-IN-39 and control compounds

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well cell culture plates

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of TP-IN-39 and control compounds for 72 hours.

-

Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

This assay determines if TP-IN-39 binds to the colchicine-binding site on β-tubulin by measuring its ability to compete with radiolabeled colchicine.[7]

Materials:

-

Purified tubulin

-

[³H]-Colchicine

-

TP-IN-39 and control compounds (unlabeled colchicine, vinblastine)

-

Assay buffer (e.g., 10 mM sodium phosphate, 1 mM MgCl₂, pH 7.0)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

In a reaction tube, combine purified tubulin, a fixed concentration of [³H]-colchicine, and varying concentrations of TP-IN-39 or control compounds.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.

-

Separate the protein-bound [³H]-colchicine from the unbound ligand using a suitable method (e.g., gel filtration or filter binding assay).

-

Quantify the amount of protein-bound radioactivity using a liquid scintillation counter.

-

The percentage of inhibition of [³H]-colchicine binding is calculated for each concentration of the test compound.

This assay is used to determine if TP-IN-39 causes cell cycle arrest at a specific phase, which is characteristic of antimitotic agents.

Materials:

-

Cancer cell line (e.g., HeLa)

-

TP-IN-39

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%)

-

RNase A

-

Propidium iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with TP-IN-39 at a concentration around its IC50 value for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined from the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

References

- 1. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based virtual screening of novel tubulin inhibitors and their characterization as anti-mitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. Tubulin polymerization assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

Early-Stage Research Technical Guide: Tubulin Polymerization-IN-39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on Tubulin polymerization-IN-39, a novel inhibitor of tubulin polymerization. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its cellular effects and experimental workflows.

Core Compound Information

This compound is a small molecule inhibitor that targets tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound exhibits potent anticancer properties. Early research indicates that it binds to the colchicine-binding site on β-tubulin, leading to microtubule destabilization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from early-stage in vitro studies of this compound.

| Parameter | Value | Cell Line/System | Remarks |

| Tubulin Polymerization Inhibition | IC₅₀: 4.9 µM | In vitro tubulin assay | At 10 µM, it inhibits tubulin polymerization by 78%.[1] |

| Antiproliferative Activity | IC₅₀: 0.31 µM | HeLa (Cervical Cancer) | Demonstrates potent activity against this cell line.[1] |

| IC₅₀: 1.28 µM | HCT116 (Colon Cancer) | Shows significant antiproliferative effects.[1] | |

| IC₅₀: 3.99 µM | A549 (Lung Cancer) | Effective against this common lung cancer model.[1] | |

| IC₅₀: 10.32 µM | T47D (Breast Cancer) | Displays activity in a breast cancer cell line.[1] | |

| Cell Cycle Analysis | G2/M Phase Arrest | HeLa Cells | Observed with concentrations ranging from 0.15-0.6 µM over 24 hours.[1] |

| Apoptosis Induction | Increased Cleaved PARP | HeLa Cells | Dose-dependent increase observed with 0.15-0.6 µM treatment for 24 hours.[1] |

| Anti-angiogenic Activity | Inhibition of Migration & Tube Formation | HUVEC Cells | Effective at concentrations of 0.2-0.8 µM over 24 hours.[1] |

Mechanism of Action

This compound exerts its anticancer effects by disrupting the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, it prevents the polymerization of tubulin dimers into microtubules. This leads to a net depolymerization of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting the cells in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases, leading to programmed cell death.

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize tubulin polymerization inhibitors like this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.

-

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

This compound dissolved in DMSO

-

96-well microplate

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in G-PEM buffer with glycerol (e.g., 10%).

-

Aliquot the reaction mixture into a pre-chilled 96-well plate on ice.

-

Add this compound at various concentrations to the wells. Include a DMSO vehicle control and a positive control (e.g., colchicine).

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.

-

Calculate the IC₅₀ value by plotting the rate of polymerization against the compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Materials:

-

HeLa, HCT116, A549, or T47D cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (DMSO).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of the compound on cell cycle progression.

-

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

-

Procedure:

-

Treat HeLa cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Apoptosis Assay by Western Blot for Cleaved PARP

This assay detects the induction of apoptosis by measuring the levels of cleaved PARP.

-

Materials:

-

HeLa cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat HeLa cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against cleaved PARP. Use an antibody for β-actin as a loading control.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

HUVEC Tube Formation Assay

This in vitro angiogenesis assay assesses the compound's ability to inhibit the formation of capillary-like structures.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

96-well plate

-

This compound

-

-

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells.

-

Treat the cells with different concentrations of this compound.

-

Incubate for 6-12 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a tubulin polymerization inhibitor like this compound.

Figure 2: Experimental workflow for evaluating this compound.

References

Tubulin Polymerization-IN-39: A Novel Antimitotic Agent for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tubulin polymerization inhibitors represent a cornerstone of cancer chemotherapy, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of a novel antimitotic agent, Tubulin polymerization-IN-39. This small molecule has demonstrated potent inhibitory effects on tubulin polymerization, significant antiproliferative activity against a range of human cancer cell lines, and the ability to induce cell cycle arrest and apoptosis. This document details its mechanism of action, summarizes its biological activity with quantitative data, provides detailed protocols for its experimental evaluation, and visualizes its signaling pathway and experimental workflow.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. The critical role of microtubule dynamics in mitosis makes them an attractive target for the development of anticancer agents. Agents that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, can disrupt mitotic spindle formation, leading to a mitotic block and subsequent apoptotic cell death in cancer cells.

This compound is a novel small molecule that has been identified as a potent inhibitor of tubulin polymerization. It belongs to a class of 2-(substituted amino)-[1][2][3]triazolo[1,5-a]pyrimidines and has shown promising preclinical activity as an antimitotic agent. This guide serves as a technical resource for researchers and drug development professionals interested in the preclinical evaluation and development of this compound.

Mechanism of Action

This compound exerts its antimitotic effects by directly interacting with tubulin and inhibiting its polymerization into microtubules. Key aspects of its mechanism of action include:

-

Binding to the Colchicine Site: this compound occupies the colchicine-binding site on β-tubulin.[4] This binding prevents the conformational changes necessary for the incorporation of tubulin dimers into growing microtubules.

-

Inhibition of Microtubule Formation: By binding to tubulin, the compound disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to a net decrease in the cellular pool of polymerized microtubules. This inhibitory effect has been quantified, with a 10 μM concentration of this compound inhibiting tubulin polymerization by 78%.[4]

-

Cell Cycle Arrest at G2/M Phase: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical checkpoint for cell cycle progression. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[4]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. In HeLa cells, treatment with this compound leads to an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[4] The compound also leads to an increase in cyclin B1 protein levels and a decrease in the inactive, phosphorylated form of cdc2, further indicating a block in mitotic progression.[4]

-

Anti-angiogenic Effects: Beyond its direct effects on tumor cells, this compound has been shown to inhibit the migration and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.[4]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (μM) |

| This compound | 4.9 |

Data sourced from MedchemExpress, citing Chen L, et al. (2022).[4]

Table 2: Antiproliferative Activity (IC50, μM) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 0.31 |

| HCT116 | Colon Cancer | 1.28 |

| A549 | Lung Cancer | 3.99 |

| T47D | Breast Cancer | 10.32 |

Data sourced from MedchemExpress, citing Chen L, et al. (2022).[4]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, leading from tubulin binding to apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Evaluation

The diagram below outlines a typical experimental workflow for the synthesis and biological characterization of this compound.

Caption: Experimental workflow for this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the key experiments performed to characterize this compound. The specific details of the protocols used in the primary research by Chen L, et al. may have varied.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) measured spectrophotometrically.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)

-

Temperature-controlled 96-well spectrophotometer

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add various concentrations of this compound or control compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Pre-warm the plate to 37°C in the spectrophotometer.

-

To initiate polymerization, add the tubulin solution to each well.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes at 37°C.

-

The rate of polymerization and the maximum polymer mass are calculated from the kinetic curves. The IC50 value is determined by plotting the inhibition of polymerization against the concentration of the compound.

-

Cell Proliferation Assay (MTT or Resazurin Assay)

This assay determines the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50).

-

Materials:

-

Human cancer cell lines (e.g., HeLa, HCT116, A549, T47D)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.

-

After the incubation period, add MTT or Resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed HeLa cells and treat them with various concentrations of this compound (e.g., 0.15-0.6 μM) for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Apoptosis Assay by Western Blot for Cleaved PARP

This assay detects the induction of apoptosis by measuring the cleavage of PARP, a substrate of activated caspases.

-

Materials:

-

HeLa cells

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-total PARP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat HeLa cells with this compound for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. An increase in the cleaved PARP band indicates apoptosis.

-

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

This compound

-

96-well plates

-

Inverted microscope with a camera

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound (e.g., 0.2-0.8 μM).

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate for 4-18 hours at 37°C to allow for tube formation.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

-

Conclusion

This compound is a promising novel antimitotic agent with a well-defined mechanism of action targeting the colchicine-binding site of tubulin. Its potent inhibition of tubulin polymerization, significant antiproliferative activity against a variety of cancer cell lines, and its ability to induce G2/M cell cycle arrest and apoptosis underscore its potential for further development as a cancer therapeutic. The additional anti-angiogenic activity suggests a dual mechanism that could be advantageous in a clinical setting. This technical guide provides a foundational resource for researchers to further investigate and advance the preclinical and clinical development of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for Tubulin Polymerization-IN-39 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-39 is a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity across various cancer cell lines.[1] This compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[1][2] The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1] These characteristics make this compound a compelling candidate for cancer research and drug development.

These application notes provide detailed protocols for utilizing this compound in a range of in vitro experiments to assess its biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| Tubulin Polymerization | Purified Tubulin | 4.9 µM | [1] |

| Antiproliferative Activity | HeLa (Cervical Cancer) | 0.31 µM | [1] |

| Antiproliferative Activity | HCT116 (Colon Cancer) | 1.28 µM | [1] |

| Antiproliferative Activity | A549 (Lung Cancer) | 3.99 µM | [1] |

| Antiproliferative Activity | T47D (Breast Cancer) | 10.32 µM | [1] |

Table 2: Effective Concentrations for Cellular Effects

| Cellular Effect | Cell Line | Concentration Range | Treatment Duration | Reference |

| G2/M Phase Arrest | HeLa | 0.15 - 0.6 µM | 24 hours | [1] |

| Apoptosis Induction | HeLa | 0.15 - 0.6 µM | 24 hours | [1] |

| Inhibition of Migration | HUVEC | 0.2 - 0.8 µM | 24 hours | [1] |

| Inhibition of Tube Formation | HUVEC | 0.2 - 0.8 µM | 24 hours | [1] |

Signaling Pathway

The primary mechanism of action for this compound involves the disruption of microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., DMSO)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

Procedure:

-

Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to the desired concentration (e.g., 3-5 mg/mL). Keep on ice.

-

Prepare a stock solution of this compound in DMSO. Further dilute in General Tubulin Buffer to create a range of working concentrations. A suggested starting range is 0.1 µM to 50 µM.

-

Prepare positive and negative controls.

-

-

Assay:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-warmed 96-well plate, add the reaction components in the following order: General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or control.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

-

Measurement:

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every minute for 60 minutes at 37°C.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Determine the rate of polymerization and the maximum polymer mass.

-

Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, HCT116, A549, T47D)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. Suggested starting concentrations are based on the known IC50 values (Table 1).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

-

Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is for detecting changes in protein levels of cleaved PARP (an apoptosis marker) and Cyclin B1 (a G2/M phase marker).

Caption: Workflow for Western Blot analysis.

Materials:

-

HeLa cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed HeLa cells and treat with 0.15 µM, 0.3 µM, and 0.6 µM of this compound for 24 hours.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

HeLa cells

-

This compound

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed HeLa cells and treat with 0.15 µM, 0.3 µM, and 0.6 µM of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Immunofluorescence Staining for Microtubules

This method allows for the visualization of microtubule disruption in cells treated with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells on coverslips and treat with an effective concentration of this compound (e.g., 0.3 µM for HeLa cells) for an appropriate time (e.g., 6-24 hours).

-

Fix the cells with 4% PFA for 10 minutes or ice-cold methanol for 5 minutes.

-

-

Staining:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking buffer for 30 minutes.

-

Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization and disruption of the normal filamentous network in treated cells compared to controls.

-

References

Application Notes: Measuring the Effects of Tubulin Polymerization-IN-39 on the Cell Cycle

Introduction

Tubulin polymerization is a critical cellular process for the formation of microtubules, which are essential components of the cytoskeleton. Microtubules play a pivotal role in various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1][2] The dynamic nature of microtubule assembly and disassembly is fundamental for the proper segregation of chromosomes during mitosis.[1] Disruption of this dynamic process can lead to cell cycle arrest and ultimately, apoptosis, making tubulin an attractive target for anticancer drug development.[1][2][3] Tubulin polymerization-IN-39 is a small molecule inhibitor that targets tubulin polymerization, demonstrating potential as an anti-proliferative agent.[4] This document provides detailed protocols to investigate the effects of this compound on the cell cycle.

Mechanism of Action

This compound acts as a tubulin polymerization inhibitor, with an IC50 of 4.9 μM.[4] It functions by binding to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules.[4] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a necessary structure for chromosome segregation during cell division.[1] Consequently, cells treated with this compound are unable to progress through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[4] This prolonged mitotic arrest can trigger downstream signaling pathways that induce apoptosis, or programmed cell death.[1][4]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| Tubulin Polymerization IC50 | 4.9 μM | In vitro tubulin polymerization assay | [4] |

| HeLa Antiproliferative IC50 | 0.31 μM | HeLa cells | [4] |

| HCT116 Antiproliferative IC50 | 1.28 μM | HCT116 cells | [4] |

| A549 Antiproliferative IC50 | 3.99 μM | A549 cells | [4] |

| T47D Antiproliferative IC50 | 10.32 μM | T47D cells | [4] |

Table 2: Effect of this compound on HeLa Cell Cycle Distribution

| Treatment Concentration (μM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| 0 (Control) | 68 | 31 | <1 | [5] |

| 0.15 | Data not available | Data not available | Increased | [4] |

| 0.3 | Data not available | Data not available | Increased | [4] |

| 0.6 | Data not available | Data not available | Increased | [4] |

Note: While the reference indicates an increase in the G2/M phase, specific percentage values for each concentration were not provided in the available search results. The control data is from a general example of untreated cells.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules in a cell-free system.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)[6][7][8]

-

Purified tubulin protein

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[8]

-

This compound

-

Positive control (e.g., Paclitaxel)

-

Negative control (e.g., DMSO)

-

96-well microplate, half-area[9]

-

Temperature-controlled spectrophotometer capable of reading at 340 nm[7][8][9]

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On ice, prepare the tubulin solution by diluting the purified tubulin to the desired concentration (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing GTP.[7][8]

-

Prepare serial dilutions of this compound, positive control, and negative control in General Tubulin Buffer.

-

Add the test compounds (this compound dilutions, positive and negative controls) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.[8][9]

-

Measure the absorbance at 340 nm every minute for 60 minutes.[6][7][8]

-

Plot the absorbance against time to generate polymerization curves. The IC50 value can be determined by analyzing the dose-dependent inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)[11]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.15, 0.3, 0.6 μM) and a DMSO control for 24 hours.[4]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[10][11]

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[11]

-

Analyze the stained cells using a flow cytometer.[12] The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Immunofluorescence Staining of Microtubules

This method allows for the visualization of microtubule morphology in cells treated with this compound.

Materials:

-

Cells grown on glass coverslips

-

This compound

-

Microtubule stabilizing buffer (MTSB: 80 mM PIPES, 1 mM MgCl2, 5 mM EDTA, and 0.5% Triton-X-100, pH 6.8)[14]

-

Fixative solution (e.g., 0.5% glutaraldehyde in MTSB or 4% paraformaldehyde)[14]

-

Quenching solution (e.g., sodium borohydride in PBS)[14]

-

Blocking buffer (e.g., 3% BSA in PBS)

-